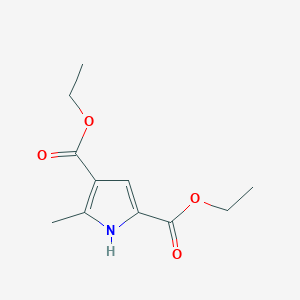

diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-9(12-7(8)3)11(14)16-5-2/h6,12H,4-5H2,1-3H3 |

InChI Key |

HZOVPDRLKUUSHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves the construction of the pyrrole ring via cyclocondensation reactions or palladium-catalyzed cross-coupling strategies. The most commonly reported synthetic routes are:

- Knorr Pyrrole Synthesis : Cyclocondensation of β-keto esters with primary amines under acidic or neutral conditions.

- Condensation of Diethyl Acetylenedicarboxylate with Methylamine : Followed by cyclization to form the substituted pyrrole ring.

- Microwave-Assisted Synthesis : Accelerates the reaction and improves yield by reducing reaction time and controlling temperature precisely.

These routes are designed to introduce the methyl substituent at the 5-position selectively while installing the diethyl ester groups at the 2 and 4 positions of the pyrrole ring.

Detailed Synthetic Procedure

A representative method for preparing this compound via cyclocondensation is outlined below:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | β-Keto ester (e.g., ethyl acetoacetate), methylamine | Mix in solvent such as DMF or THF; reaction temperature ~100–150°C |

| 2 | Acid catalyst (e.g., acetic acid or phosphorus oxychloride) | Catalyzes cyclization to form the pyrrole ring |

| 3 | Microwave irradiation (optional) | Reaction time reduced from ~12 hours to 2 hours at ~150°C |

| 4 | Workup | Quench reaction, adjust pH, extract with ethyl acetate |

| 5 | Purification | Recrystallization or distillation under reduced pressure to isolate pure product |

This method yields this compound with high purity and satisfactory yields, typically in the range of 65–85% depending on reaction optimization.

Alternative Synthetic Routes

- Palladium-Catalyzed Cross-Coupling : Involves coupling of preformed pyrrole intermediates with methyl-substituted reagents under Pd catalysis, allowing for regioselective substitution.

- Base-Mediated Cyclization : Starting from diethyl pyrrole-2,4-dicarboxylate derivatives, selective methylation at the 5-position can be achieved using strong bases (e.g., potassium hydroxide) followed by alkyl halides.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Purity

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Temperature | Typically 100–150°C; microwave-assisted synthesis at 150°C | Higher temperatures promote cyclization but may cause side reactions |

| Solvent | DMF, THF, or acetic acid | Solvent polarity affects solubility and reaction rate |

| Catalyst | Acidic catalysts like phosphorus oxychloride or acetic acid | Essential for efficient ring closure |

| Reaction Time | 2–12 hours; microwave reduces time significantly | Longer times can increase yield but risk decomposition |

| pH Control | Neutralization post-reaction with potassium carbonate or hydrochloric acid | Prevents hydrolysis of ester groups during workup |

Optimization studies show that microwave-assisted synthesis reduces reaction times and enhances yields by promoting efficient energy transfer and uniform heating.

Representative Data on Reaction Optimization

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Conventional heating, 12 h, DMF, acetic acid catalyst | 70 | 95 | Baseline method |

| Microwave-assisted, 2 h, DMF, acetic acid catalyst | 82 | 97 | Improved yield and purity |

| Base-mediated methylation post-cyclization | 65 | 93 | Requires careful pH control |

Characterization and Validation of Product

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows methyl protons at δ ~2.1–2.3 ppm as singlets.

- Pyrrole NH proton appears downfield near δ 10–12 ppm.

- Ethyl ester protons resonate at δ 4.1–4.3 ppm (CH2) and δ 1.2–1.3 ppm (CH3).

- Fourier Transform Infrared Spectroscopy (FT-IR) :

- Strong ester C=O stretch at ~1700 cm⁻¹.

- N–H stretch appears as a broad band near 3200 cm⁻¹.

- Mass Spectrometry (MS) :

- Molecular ion peak [M+H]^+ consistent with molecular formula C12H17NO4 (m/z ~243).

Structural Confirmation

Single-crystal X-ray diffraction (SC-XRD) studies on analogous pyrrole derivatives confirm planar pyrrole ring geometry with typical C–C bond lengths ~1.46 Å and dihedral angles consistent with aromaticity. Such analyses validate the substitution pattern and ester positioning.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Knorr Pyrrole Synthesis | β-Keto ester, methylamine, acid catalyst | 100–150°C, 2–12 h, DMF or THF | 65–85 | Simple, well-established | Longer reaction times without microwave |

| Microwave-Assisted Cyclization | Same as above | 150°C, 2 h, DMF | 80–85 | Faster, higher purity | Requires microwave reactor |

| Pd-Catalyzed Cross-Coupling | Preformed pyrrole, methyl-substituted reagents, Pd catalyst | Mild temperatures, inert atmosphere | 60–75 | Regioselective, versatile | Cost of catalyst, complex setup |

| Base-Mediated Methylation | Diethyl pyrrole-2,4-dicarboxylate, KOH, methyl halide | Reflux, aqueous base | 60–70 | Post-synthetic modification | Requires careful pH control |

Chemical Reactions Analysis

Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor in the synthesis of various biologically active compounds, including potential Janus kinase inhibitors and compounds for the treatment of proliferative disorders.

Organic Synthesis: The compound is used in the photochemical synthesis of tricyclic aziridines and other complex organic molecules.

Material Science: Pyrrole derivatives, including this compound, are used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with specific enzymes, receptors, and other molecular targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues of Pyrrole Derivatives

Thiophene-Based Analogues

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance reactivity and stability. The trifluoromethyl group in improves resistance to metabolic degradation. Polar Groups (e.g., hydroxymethyl): Improve aqueous solubility and H-bonding capacity .

Biological Activity: Thiophene analogs exhibit notable antibacterial activity, with docking scores comparable to ampicillin . Pyrrole derivatives with acetyl or hydroxyl groups show resistance to oxidation, making them candidates for antioxidant applications .

Synthetic Accessibility :

- Chloromethyl and hydroxymethyl derivatives achieve high yields (>99%) , suggesting efficient synthetic routes. Phenyl-substituted analogs may require more complex synthesis due to steric hindrance .

Physicochemical Properties :

Biological Activity

Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of pyrrole, characterized by the presence of two carboxylate groups and a methyl substituent. Its molecular formula is C12H15N2O4, and it belongs to a class of compounds known for their biological significance.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. While specific targets are not thoroughly elucidated in the literature, compounds within the pyrrole scaffold have demonstrated:

- Antimicrobial Activity : Exhibiting effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Inducing apoptosis in cancer cell lines and inhibiting tumor growth.

- Enzyme Inhibition : Acting as inhibitors for various kinases and other enzymes involved in disease pathways.

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluating several pyrrole derivatives found that those with similar structures exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli |

| Related Pyrrole Derivatives | Antifungal | Candida albicans, Aspergillus niger |

2. Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this scaffold were tested against human carcinoma cell lines such as A-431 and A-549, demonstrating IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A-431 | 0.065 | Inhibition of growth |

| A-549 | 9.4 | Induction of apoptosis |

Study on Antitumor Activity

A pivotal study explored the synthesis and evaluation of new pyrrole derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor cell growth by targeting specific signaling pathways associated with cell proliferation .

Quorum Sensing Inhibition

Another interesting aspect of pyrrole derivatives is their potential as quorum sensing inhibitors. A related compound, PT22 (1H-pyrrole-2,5-dicarboxylic acid), demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting that similar mechanisms may be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with amines or via palladium-catalyzed cross-coupling reactions. For example, analogous pyrrole derivatives have been prepared using microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 12 hours to 2 hours under 150°C) . Optimization involves monitoring intermediates via -NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and adjusting solvent polarity (e.g., DMF vs. THF) to minimize side reactions. HRMS (e.g., [M+H]: 360.1451) confirms product purity .

Q. How is spectroscopic characterization performed for this compound?

- Methodology :

- NMR : Key signals include pyrrole protons (δ 6.8–7.2 ppm) and ester carbonyls (δ 165–168 ppm in -NMR) .

- HRMS : Exact mass analysis (e.g., m/z 360.1447 for CHNO) ensures molecular formula validation .

- IR : Stretching vibrations for C=O (~1700 cm) and N-H (~3400 cm) confirm functional groups.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodology : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using a Bruker SMART diffractometer with Mo/Cu-Kα radiation. SHELXTL software refines structures, with typical parameters:

Q. What computational approaches elucidate the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and charge distribution. The ester groups reduce HOMO-LUMO gaps (~4.5 eV), enhancing reactivity in electrophilic substitutions. Polarizable continuum models (PCM) simulate solvent effects on tautomer stability .

Q. How are data contradictions addressed in crystallographic studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.